molecular formula C13H9N5O4 B6291119 H-Tz-NHS CAS No. 2565819-74-9

H-Tz-NHS

Cat. No. B6291119
CAS RN: 2565819-74-9
M. Wt: 299.24 g/mol
InChI Key: TYXSEFJKHNXTMA-UHFFFAOYSA-N
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Description

H-Tz-NHS is a novel drug developed by the pharmaceutical company Aventis and is currently in the early stages of clinical trials. It is a synthetic molecule that has been designed to target the enzyme tyrosine hydroxylase (TH) in the brain, with the aim of increasing the production of dopamine, a neurotransmitter that plays an important role in regulating mood, movement and memory. The drug has been shown to be effective in animal models and is currently being tested for its potential therapeutic use in humans.

Scientific Research Applications

  • Health Technology Assessment in the NHS : The National Health Service (NHS) employs health technology assessment as a key strategy to ensure care delivery is based on high-quality research (Maisey & Lewis, 1994). This approach involves evaluating the effectiveness, costs, and broader impacts of health technologies on healthcare.

  • Impact on Clinical Practice and Policy : The HTA programme has significantly influenced UK health policy and clinical practice, emphasizing the importance of high-quality scientific evidence (Guthrie et al., 2015). Its close relationship with organizations like NICE (National Institute for Health and Care Excellence) facilitates this impact.

  • Innovative Research Methodologies : The NHS HTA programme also explores innovative research methodologies like decision theory and value of information analysis to inform its prioritization process (Claxton et al., 2004).

  • High-Throughput Screening (HTS) : HTS, a method used in drug discovery, relates to the development of micro- and nanofluidic systems, enhancing biological research's analytical throughput rates (Hong, Edel, & deMello, 2009).

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(1,2,4,5-tetrazin-3-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O4/c19-10-5-6-11(20)18(10)22-13(21)9-3-1-8(2-4-9)12-16-14-7-15-17-12/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXSEFJKHNXTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)C3=NN=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Tz-NHS

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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